molecular formula C10H18O B3056799 1-Decyn-3-ol CAS No. 7431-23-4

1-Decyn-3-ol

Cat. No. B3056799
CAS RN: 7431-23-4
M. Wt: 154.25 g/mol
InChI Key: DQBUGZRLSSLUKC-UHFFFAOYSA-N
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Description

1-Decyn-3-ol, also known as 3-Decyn-1-ol, is a primary homo-propargylic alcohol derivative . It has a molecular formula of C10H18O and a molecular weight of 154.2493 .


Synthesis Analysis

1-Decyn-3-ol has been reported to be formed during the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The synthesis of 1-Decyn-3-ol can be achieved through retrosynthetic analysis, a method where the target molecule’s structure is used to reason backwards and arrive at the starting materials needed for the synthesis .


Molecular Structure Analysis

The molecular structure of 1-Decyn-3-ol can be represented by the InChI string: InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Mosquito Attractants and Repellents

1-Decyn-3-ol and its analogs have been evaluated for their potential as attractants or repellents for various mosquito species, including Aedes albopictus and Culex quinquefasciatus. Research has shown that certain analogs of 1-decyn-3-ol can either enhance or suppress the attraction of these mosquitoes when used in specific combinations and conditions, indicating a nuanced role in mosquito behavior and control strategies (Cilek et al., 2012).

Synthesis of Organic Compounds

1-Decyn-3-ol has been utilized in the synthesis of various organic compounds. For example, it was used in the synthesis of 3′-deoxyribolactones, a process involving a hydrolysis-induced lactonization cascade reaction (Vugts et al., 2008). This highlights its utility in complex organic synthesis processes.

Pheromone Synthesis

In the field of chemical ecology, 1-decyn-3-ol has been employed in the stereospecific synthesis of insect pheromones. For instance, its application in the synthesis of (Z,Z)-3,5-tetradecadienoic acid, a component of Attagenus elongatulus pheromone, demonstrates its role in creating bioactive compounds (Jarlais & Emken, 2005).

Catalytic Activity Studies

1-Decyn-3-ol derivatives have been investigated for their catalytic properties. In one study, birnessite-type manganese oxide nanostructures, synthesized using 1-decyn-3-ol, showed significant enhancement in catalytic activity for benzene oxidation, emphasizing the compound's relevance in catalysis research (Hou et al., 2014).

Plant Defense Mechanisms

Research has also explored the role of 1-decyn-3-ol in plant biology, particularly in defense mechanisms. A study on Arabidopsis thaliana revealed that treatment with 1-decyn-3-ol induced some defense genes and enhanced resistance against Botrytis cinerea, suggesting its involvement in plant responses to fungal pathogens (Kishimoto et al., 2007).

Safety and Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

dec-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUGZRLSSLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448309
Record name 1-Decyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Decyn-3-ol

CAS RN

7431-23-4
Record name 1-Decyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 1-trimethylsilyl-1-decyn-3-ol (2.07 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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